4-(Trifluoromethylsulfonyl)benzoic acid, also known as triflusulfuric acid ([1]), is an aromatic sulfonic acid. Aromatic sulfonic acids are a class of organic compounds with a sulfonyl group (SO2) attached to an aromatic ring. Triflusulfuric acid is a man-made compound not typically found in nature [].
Triflusulfuric acid has various applications in scientific research, particularly in organic synthesis as a strong Brønsted–Lowry acid [].
The molecule consists of a benzene ring (six-membered carbon ring) with a carboxylic acid group (COOH) attached at the 4th position (para position). A trifluoromethanesulfonyl group (SO2CF3) is linked to the benzene ring at the same position. The presence of the electron-withdrawing trifluoromethyl group (CF3) makes the sulfonyl group even more acidic [, ].
Triflusulfuric acid is a versatile Lewis and Brønsted–Lowry acid used in various organic synthesis reactions. Here are two examples:
C6H5COOH + CH3CH2OH ↔ C6H5COOCH2CH3 + H2O (in the presence of H2SO3CF3)
Specific data on melting point, boiling point, and solubility of 4-(trifluoromethylsulfonyl)benzoic acid could not be readily found. However, aromatic sulfonic acids are generally solids with high melting points, good water solubility, and high thermal stability [].